Lanatoside E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

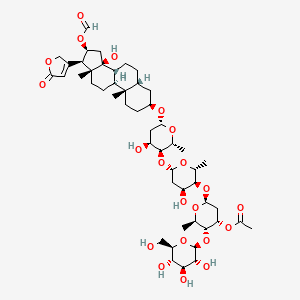

Lanatoside E is a natural product found in Digitalis lanata with data available.

生物活性

Lanatoside E, a cardiac glycoside derived from the plant Digitalis lanata, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and inflammatory modulation. This article delves into the biological activity of this compound, drawing on recent research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is structurally similar to other cardiac glycosides and is known for its effects on cellular mechanisms, particularly in cancer cells and inflammatory pathways. Its mechanism of action primarily involves the inhibition of Na+/K+ ATPase, leading to increased intracellular calcium levels, which can trigger various cellular responses.

Antitumor Activity

Recent studies have highlighted the antitumor potential of cardiac glycosides, including this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines through multiple pathways.

Key Findings:

- Induction of Apoptosis : In vitro studies have shown that this compound can promote apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential (MMP) .

- Cell Cycle Arrest : It has been observed that this compound causes cell cycle arrest at the G2/M phase in certain cancer cell lines .

- Cytotoxicity : this compound exhibits cytotoxic effects against several human cancer cell lines, indicating its potential as a therapeutic agent .

The biological activity of this compound is mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the induction of apoptosis in cancer cells treated with this compound .

- Inhibition of Pro-inflammatory Pathways : Studies suggest that this compound may modulate inflammatory responses by inhibiting key signaling pathways such as NF-κB .

- Foam Cell Formation and Atherosclerosis : Research indicates that Lanatoside C (closely related to this compound) promotes foam cell formation and atherosclerosis through upregulation of scavenger receptors .

Case Study 1: Cholangiocarcinoma

A study investigating the effects of cardiac glycosides on cholangiocarcinoma revealed that treatment with Lanatoside C resulted in significant tumor growth inhibition and apoptosis induction. Although focused on Lanatoside C, the findings are relevant as they suggest similar mechanisms may be applicable to this compound .

Case Study 2: Neuroinflammation

Another study identified Lanatoside C as an effective modulator of neuroinflammation in blood-brain barrier cells, suggesting potential therapeutic applications for neurodegenerative diseases . The implications for this compound are significant, given their structural similarities.

Data Tables

| Biological Activity | Effect | Cell Type | Mechanism |

|---|---|---|---|

| Apoptosis Induction | Yes | Cancer Cells | ROS Generation |

| Cell Cycle Arrest | Yes | Cancer Cells | G2/M Phase Block |

| Inflammatory Modulation | Yes | Endothelial Cells | NF-κB Inhibition |

特性

CAS番号 |

20460-30-4 |

|---|---|

分子式 |

C50H76O21 |

分子量 |

1013.1 g/mol |

IUPAC名 |

[6-[6-[6-[[16-formyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |

InChI |

InChI=1S/C50H76O21/c1-22-44(69-38-16-32(55)45(23(2)64-38)70-39-17-33(66-25(4)53)46(24(3)65-39)71-47-43(59)42(58)41(57)35(19-51)68-47)31(54)15-37(63-22)67-28-9-11-48(5)27(14-28)7-8-30-29(48)10-12-49(6)40(26-13-36(56)61-20-26)34(62-21-52)18-50(30,49)60/h13,21-24,27-35,37-47,51,54-55,57-60H,7-12,14-20H2,1-6H3 |

InChIキー |

YMKWEJBJAVBYHU-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

異性体SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O |

正規SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lanatoside E; 4-18-00-02468 (Beilstein Handbook Reference); |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。